molecular formula C₂₄H₂₈N₂O₃Se B1157371 N,N-Dibenzyl rac Selenobiotin

N,N-Dibenzyl rac Selenobiotin

Katalognummer: B1157371
Molekulargewicht: 471.45
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N,N-Dibenzyl rac Selenobiotin is a synthetic derivative of biotin, where the sulfur atom in the biotin thiophane ring is replaced with selenium, and the two amine groups are substituted with benzyl groups. This modification enhances its steric bulk and alters electronic properties, making it valuable for applications in X-ray crystallography and biochemical studies. Selenium substitution (selenobiotin) is known to improve phasing in structural biology via anomalous scattering .

Eigenschaften

Molekularformel

C₂₄H₂₈N₂O₃Se

Molekulargewicht

471.45

Synonyme

rel-(2S,3S,4R)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-selenolo[3,4-d]imidazole-4-pentanoic acid

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Selenium vs. Sulfur: The C-Se bond in selenobiotin derivatives enhances X-ray anomalous scattering, critical for phasing in crystallography . N,N-Dibenzyl rac Selenobiotin likely retains this property but with altered solubility due to benzyl groups.
  • Synthetic Challenges: N,N-Dibenzyl substitutions may reduce yields compared to simpler selenobiotin derivatives. For example, oxazolidinedione analogs with bulky N-aryl groups show yields as low as 18% , suggesting steric hindrance impacts reactivity.
  • Spectroscopic Differentiation: Benzyl groups introduce distinct aromatic proton signals (δ 7.2–7.4 ppm) in ¹H NMR, absent in selenobiotin or biotin .

Key Observations :

  • Binding Affinity: N,N-Dibenzyl substitutions likely reduce streptavidin binding due to steric clashes, unlike selenobiotin, which retains high affinity .
  • Crystallography: Selenobiotin’s selenium enables efficient single-wavelength anomalous dispersion (Se-SAD), as demonstrated in streptavidin co-crystals . The dibenzyl derivative’s utility remains unexplored but may face crystallization challenges due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N,N-Dibenzyl rac Selenobiotin, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling selenobiotin precursors with dibenzylamine derivatives under anhydrous conditions. A key step is the use of selenocysteine derivatives to introduce selenium atoms. For purity validation, employ HPLC-MS with a reverse-phase C18 column and UV detection at 280 nm. Quantify impurities using area normalization or spiked standards. Critical parameters include reaction temperature (optimized at 25–30°C) and stoichiometric ratios (1:1.2 for selenobiotin:dibenzylamine) to avoid side products like N-monobenzyl analogs .

Q. How do researchers address stability challenges during storage of N,N-Dibenzyl rac Selenobiotin?

  • Methodological Answer : Stability studies recommend lyophilized storage at -80°C under argon to prevent selenium oxidation. For in-use stability, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) or NMR (disappearance of benzyl proton signals at δ 4.5–5.0 ppm). Antioxidants like BHT (0.01% w/v) may extend shelf life in solution .

Advanced Research Questions

Q. What experimental models are suitable for evaluating N,N-Dibenzyl rac Selenobiotin’s neurogenic effects in Alzheimer’s disease (AD) research?

  • Methodological Answer : Use in vitro neurosphere assays with murine neural stem cells (NSCs) to quantify differentiation into neurons (βIII-tubulin+) and astrocytes (GFAP+). For in vivo relevance, employ transgenic AD mouse models (e.g., APP/PS1) and assess hippocampal neurogenesis via BrdU/DCX co-staining. Combine with behavioral tests (Morris water maze) to correlate neurogenic activity with cognitive improvement. Note: Dose optimization (5–10 mg/kg, i.p.) is critical to avoid off-target effects on σ1R and BACE1 .

Q. How can contradictions in N,N-Dibenzyl rac Selenobiotin’s multi-target efficacy (σ1R vs. BACE1 inhibition) be resolved?

  • Methodological Answer : Conduct competitive binding assays (e.g., FRET for σ1R and fluorescence-based enzymatic assays for BACE1) to determine IC50 values under identical conditions. Use molecular dynamics (MD) simulations (AMBER or GROMACS) to map binding interactions: σ1R favors hydrophobic interactions with dibenzyl groups, while BACE1 inhibition requires hydrogen bonding with the selenobiotin carboxylate. Cross-validate with knock-out cell lines (σ1R^-/- or BACE1^-/-) to isolate target-specific effects .

Q. What strategies optimize the blood-brain barrier (BBB) permeability of N,N-Dibenzyl rac Selenobiotin in preclinical studies?

  • Methodological Answer : Perform PAMPA-BBB assays to predict permeability. Modify logP values (target 2–3) via prodrug approaches (e.g., esterification of carboxyl groups). Compare bioavailability in wild-type vs. P-gp knockout mice to assess efflux transporter involvement. Intranasal delivery formulations (chitosan nanoparticles) can bypass BBB limitations, with CSF concentrations measured via LC-MS/MS .

Data Analysis & Interpretation

Q. How should researchers address variability in antioxidant activity measurements of N,N-Dibenzyl rac Selenobiotin?

  • Methodological Answer : Standardize ORAC (oxygen radical absorbance capacity) assays using Trolox as a reference and control for selenoprotein interference (e.g., glutathione peroxidase). Triplicate measurements under hypoxic conditions (5% O2) improve reproducibility. For conflicting data, validate with alternative methods like DPPH radical scavenging or SOD-mimetic activity assays .

Q. What computational tools are recommended for predicting off-target interactions of N,N-Dibenzyl rac Selenobiotin?

  • Methodological Answer : Use Schrödinger’s GLIDE for docking studies against GPCRs and kinase databases (PDB, ChEMBL). Combine with ADMET Predictor™ for toxicity profiling (hepatotoxicity, hERG inhibition). Machine learning models (e.g., DeepChem) can prioritize targets based on structural similarity to known MTDLs. Cross-reference with transcriptomic data (RNA-seq) from treated neuronal cells .

Research Gaps & Future Directions

Q. What are unresolved questions about the stereochemical impact of rac-Selenobiotin in target binding?

  • Methodological Answer : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) and test individual isomers in binding assays. Synchrotron-based X-ray crystallography of σ1R-ligand complexes can resolve stereospecific interactions. Compare in vivo pharmacokinetics (AUC, Cmax) of enantiomers to guide racemic vs. enantiopure drug development .

Q. How can interdisciplinary approaches enhance mechanistic studies of N,N-Dibenzyl rac Selenobiotin?

  • Methodological Answer : Integrate metabolomics (LC-QTOF-MS) to map selenium incorporation into selenoproteins. Collaborate with computational chemists to refine force fields for selenium-containing ligands in MD simulations. Partner with clinicians to correlate preclinical neurogenesis data with biomarkers (e.g., CSF Aβ42) in early-phase trials .

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